![molecular formula C5H11N B2419403 2alpha-Isopropylaziridine CAS No. 479484-11-2](/img/structure/B2419403.png)
2alpha-Isopropylaziridine
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Description
2alpha-Isopropylaziridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a three-membered ring with two carbon atoms and one nitrogen atom. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Scientific Research Applications
Oxidative Stress and Disease
Increased Oxidative Stress in Pulmonary Hypertension
Elevated levels of isoprostaglandin F(2alpha) type III in patients with pulmonary hypertension indicate increased oxidative stress, potentially contributing to disease pathogenesis (Cracowski et al., 2001).
Effects on Vascular Function
Isoprostaglandin F(2alpha) type-III acts as a vasoconstrictor in human internal mammary arteries, suggesting a role in vascular dysfunctions, especially in conditions of oxidative stress (Cracowski et al., 2000).
Oxidative Damage in Mild Cognitive Impairment and Alzheimer's Disease
Elevated levels of specific biomarkers like 8,12-iso-iPF(2alpha)-VI in individuals with mild cognitive impairment suggest increased brain oxidative damage, potentially predicting the onset of Alzheimer's disease (Praticò et al., 2002).
Biomarkers of Oxidative Stress
Measuring Oxidative Stress Biomarkers
Techniques such as liquid chromatography-mass spectrometry are employed to measure oxidative stress biomarkers like 8-epi PGF(2alpha) in biological fluids, aiding in the assessment of oxidative stress in various conditions (Bastani et al., 2009).
One-Step Measurement Method
Development of simpler methods like HPLC/MS for measuring isoprostane F(2alpha) in plasma and urine, offering easier and more precise tools for determining oxidative stress in patients (Sircar & Subbaiah, 2007).
Vascular Response Improvement in Hypercholesterolemic Conditions
Studies on ramatroban, a TP receptor antagonist, show improvement in vascular response to acetylcholine in hypercholesterolemic rabbits, implicating the role of isoprostanes in abnormal vasomotor tone (Ishizuka et al., 2003).
Clinical Implications and Pathological Roles
Isoprostanes in Neurological Conditions
Detection of 8-iso-PGF(2alpha) in neuronal endings suggests its role in neurodegenerative diseases, as it is generated under oxidative conditions and increased by oxidant stimuli (Brunetti et al., 2002).
Lipid Peroxidation in Chronic Obstructive Pulmonary Disease
Elevated isoprostane levels in patients with COPD indicate enhanced oxidative stress, potentially contributing to airway inflammation and disease progression (Santus et al., 2005).
Role in Nociception and Sensory Neuron Sensitization
Isoprostanes like 8-iso prostaglandin E(2) and F(2alpha) can produce nociception and sensitize rat sensory neurons, indicating their potential role in pain and inflammatory processes (Evans et al., 2000).
properties
IUPAC Name |
(2R)-2-propan-2-ylaziridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTQHOGTBDMULK-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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